4-Formyl-2-hydroxybenzoic acid

Description

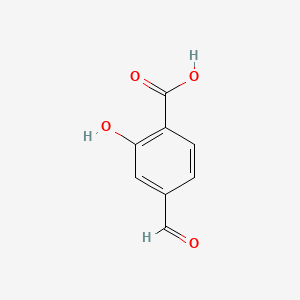

Structure

3D Structure

Properties

IUPAC Name |

4-formyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSSYLDZHAPSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349660 | |

| Record name | 4-Formyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51572-88-4 | |

| Record name | 4-Formyl-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51572-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 4-Formyl-2-hydroxybenzoic acid?

An In-depth Technical Guide to the Properties of 4-Formyl-2-hydroxybenzoic Acid

Introduction

This compound, also known as 4-formylsalicylic acid, is a multifunctional organic compound that belongs to the family of hydroxybenzoic acids. As a derivative of salicylic acid, it incorporates three key functional groups: a carboxylic acid, a hydroxyl group, and an aldehyde (formyl) group, all attached to a central benzene ring. This unique combination of functionalities imparts a versatile chemical reactivity, making it a valuable building block and a molecule of interest in diverse scientific fields. Its applications are primarily explored in pharmaceuticals, agrochemicals, and materials science, where it serves as a precursor for the synthesis of more complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, synthetic routes, biological activities, and safety protocols, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Physical Properties

The fundamental identity and physical characteristics of this compound are summarized below. It is a solid, crystalline substance with solubility in polar solvents, a property conferred by its hydrophilic functional groups capable of hydrogen bonding.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Formylsalicylic acid, 2-Hydroxy-4-formylbenzoic acid, Salicylaldehyde-4-carboxylic acid | [2][3] |

| CAS Number | 51572-88-4 | [2] |

| Molecular Formula | C₈H₆O₄ | [2] |

| Molecular Weight | 166.13 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(C=C1C=O)O)C(=O)O | [2] |

| InChI Key | JQSSYLDZHAPSJO-UHFFFAOYSA-N | [2][3] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [3] |

| Boiling Point | 356.4°C at 760 mmHg | [4] |

| Solubility | Soluble in polar solvents such as water and alcohols | [3] |

| pKa | Not experimentally determined in the reviewed literature. The pKa of the parent compound, 4-hydroxybenzoic acid, is 4.54.[5] The presence of the electron-withdrawing formyl group is expected to increase the acidity of both the carboxylic acid and the phenolic hydroxyl group. | |

| Melting Point | Not specified in the reviewed literature. |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm range. The three aromatic protons will be in the δ 7.0-8.5 ppm region, with their specific shifts and coupling patterns determined by the electronic effects of the substituents. The acidic protons of the carboxylic acid and phenolic hydroxyl groups will appear as broad singlets, with chemical shifts that are highly dependent on the solvent and concentration. For comparison, the aromatic protons of the related isomer, 5-formylsalicylic acid, appear at δ 8.37, 8.02, and 7.15 ppm in DMSO-d₆.[6]

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (aldehyde and carboxylic acid) in the δ 165-195 ppm range. The six aromatic carbons will resonate between δ 110-160 ppm, with the carbon attached to the hydroxyl group appearing most upfield and the carbon attached to the carboxylic acid appearing downfield within this range.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the functional groups present. Key absorption bands are expected as follows:

-

O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid -OH group. The phenolic -OH stretch will appear as a sharper band around 3200-3600 cm⁻¹.

-

C=O Stretch: Two distinct carbonyl peaks are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the aldehyde C=O stretch is found slightly higher, around 1725-1740 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at an m/z ratio of 166, corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of small, stable molecules such as H₂O (m/z 148), CO from the aldehyde (m/z 138), and the carboxyl group (COOH, m/z 121).

Synthesis and Reactivity

Synthetic Approaches

This compound can be synthesized from salicylic acid via electrophilic aromatic substitution. The primary challenge in its synthesis is achieving regioselectivity, as the hydroxyl and carboxyl groups direct incoming electrophiles to specific positions on the aromatic ring.

One common method for introducing a formyl group onto a phenol is the Duff reaction , which uses hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium.[7][8] The reaction proceeds through the formation of an iminium ion electrophile, which then attacks the electron-rich phenol ring. However, when applied to salicylic acid, the Duff reaction typically yields a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid due to the directing effects of the substituents.[9][10] Isolating the desired 4-formyl isomer from this mixture can be challenging.

Experimental Protocol: Formylation of Salicylic Acid via Duff Reaction (Illustrative)

This protocol is representative for the formylation of salicylic acid and will produce a mixture of isomers.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine salicylic acid and an excess of hexamethylenetetramine (typically 1.5-2 equivalents).

-

Solvent Addition: Add a suitable acidic solvent, such as glacial acetic acid or a mixture of acetic acid and glycerol, to the flask.

-

Reflux: Heat the reaction mixture to reflux (typically 140-160 °C) and maintain this temperature with vigorous stirring for several hours (e.g., 5-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add an aqueous acid solution (e.g., dilute HCl or H₂SO₄) and heat the mixture for a short period (e.g., 30-60 minutes) to hydrolyze the intermediate Schiff base.

-

Isolation and Purification: Cool the mixture, which should cause the product to precipitate. Collect the solid product by vacuum filtration. The crude product will be a mixture of isomers and will require further purification, typically by column chromatography or fractional crystallization, to isolate the this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups:

-

Carboxylic Acid: Undergoes typical reactions such as esterification with alcohols and conversion to acid chlorides. Its acidity makes it soluble in aqueous bases.

-

Aldehyde: Can be oxidized to a second carboxylic acid group (forming 2-hydroxyterephthalic acid) or reduced to a hydroxymethyl group. It readily undergoes condensation reactions with amines to form Schiff bases and with hydrazines to form hydrazones.

-

Phenol: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity is weaker than the carboxylic acid but still allows for salt formation with strong bases.

Biological and Pharmacological Profile

This compound has been reported to possess antibiotic and anti-inflammatory properties. The presence of the formyl group is suggested to enhance the antimicrobial activity of the parent hydroxybenzoic acid structure.[11] While specific studies on this isomer are limited, the broader class of hydroxybenzoic acids and their derivatives are well-known for a wide range of biological activities, including antimicrobial, antioxidant, antiviral, and anti-inflammatory effects.[12] This suggests that this compound could serve as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure. The Globally Harmonized System (GHS) classifications are summarized below.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | GHS Code | Reference |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [2] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2] |

| Skin Sensitization | May cause an allergic skin reaction | H317 | [2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [2] |

Recommended Handling Procedures:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile chemical compound with a rich profile of physical, chemical, and biological properties. Its trifunctional nature makes it a reactive and useful intermediate for organic synthesis. While challenges exist in its regioselective synthesis, its potential as a precursor for novel pharmaceuticals and functional materials remains significant. This guide has synthesized the available technical data to provide a solid foundation for researchers and scientists working with this compound, emphasizing both its established characteristics and areas requiring further investigation.

References

- The Duff Reaction for Salicylic Acid Formylation: A Technical Guide. (2025). BenchChem.

- Reimer-Tiemann Reaction. (n.d.). Online Organic Chemistry Tutor.

- Reimer-Tiemann Reaction | JEE Chemistry. (n.d.). Unacademy.

- This compound | 51572-88-4. (n.d.). Biosynth.

- Reimer-Tiemann Reaction. (2013). YouTube.

- Can salicylic acid be prepared using the Reimer-Tiemann reaction by reacting phenol with? (2020). Quora.

- Reimer–Tiemann reaction. (n.d.). Wikipedia.

- Duff reaction. (n.d.). Wikipedia.

- A new family of fluorescent chemosensors for Zn2+ based on a 2-(2-hydroxyphenyl)benzoxazole core. (n.d.). Royal Society of Chemistry.

- A Simple and One Step Commercially Cost Effective Process for Eluxadoline Intermedi

- 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0246430). (n.d.).

- Duff Reaction. (n.d.). Cambridge University Press.

- 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound. (n.d.). CymitQuimica.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). (n.d.).

- 4-Formylbenzoic acid(619-66-9) 13C NMR spectrum. (n.d.). ChemicalBook.

- 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). (n.d.).

- This compound | C8H6O4 | CID 656876. (n.d.). PubChem.

- 4-Formylbenzoic acid | C8H6O3 | CID 12088. (n.d.). PubChem.

- CAS 51572-88-4: this compound. (n.d.). CymitQuimica.

- 4-Formylbenzoic acid - SpectraBase. (n.d.). SpectraBase.

- Benzoic acid, 4-formyl-. (n.d.). NIST WebBook.

- 2, 3, and 4 hydroxybenzoic acid syntheses. (2021). YouTube.

- 4-Hydroxybenzoic acid synthesis. (n.d.). ChemicalBook.

- 5-Formylsalicylic acid(616-76-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-Formylbenzoic acid(619-66-9)IR1. (n.d.). ChemicalBook.

- CAS 51572-88-4 | this compound. (n.d.). Synblock.

- IR spectrum of the product 4-hydroxybenzoic acid. (n.d.).

- 4-Formylbenzoic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- 4-Hydroxybenzoic acid. (n.d.). Wikipedia.

Sources

- 1. youtube.com [youtube.com]

- 2. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 51572-88-4: this compound [cymitquimica.com]

- 4. CAS 51572-88-4 | this compound - Synblock [synblock.com]

- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. 5-Formylsalicylic acid(616-76-2) 1H NMR spectrum [chemicalbook.com]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. Benzoic acid, 4-formyl- [webbook.nist.gov]

A-Z Guide to 4-Formyl-2-hydroxybenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 4-Formyl-2-hydroxybenzoic acid, a versatile organic compound with significant potential in research and pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core characteristics, synthesis protocols, analytical validation, and key applications, grounded in established scientific principles.

Core Identification and Physicochemical Properties

This compound, also known as 4-formylsalicylic acid, is a trifunctional aromatic compound featuring carboxylic acid, hydroxyl, and aldehyde groups.[1][2] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor and building block in organic synthesis.[1]

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Number: 51572-88-4 .[2][3][4]

Key Properties

The compound's physical and chemical characteristics are fundamental to its application in experimental settings. It typically presents as a white to off-white crystalline solid.[1] Its solubility in polar solvents is a key attribute for its use in various reaction conditions.[1]

| Property | Value | Source |

| CAS Number | 51572-88-4 | [2][3][4] |

| Molecular Formula | C₈H₆O₄ | [1][2][3] |

| Molecular Weight | 166.13 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Synonyms | 4-Formylsalicylic acid, 2-Hydroxy-4-formylbenzoic acid, 4-carboxy-3-hydroxybenzaldehyde | [1][2] |

| Boiling Point | 356.4°C at 760 mmHg | [3] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

Synthesis and Purification: A Methodological Approach

The synthesis of this compound often starts from salicylic acid, leveraging the directing effects of the existing hydroxyl and carboxyl groups to introduce a formyl group at the desired position.[5] Understanding the causality behind the chosen synthetic route is critical for ensuring high yield and purity.

Generalized Synthetic Workflow: Reimer-Tiemann Reaction

A common approach for formylation of phenols is the Reimer-Tiemann reaction. This method introduces a formyl group onto the aromatic ring, primarily at the ortho position to the hydroxyl group. While direct formylation of salicylic acid can be complex due to the presence of the deactivating carboxyl group, modified procedures are employed.

Causality: The hydroxyl group activates the ring towards electrophilic substitution, while the carboxyl group is a deactivating group. The reaction conditions are chosen to favor formylation at the position para to the hydroxyl group.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve salicylic acid in a suitable solvent (e.g., aqueous ethanol).

-

Reagent Addition : Slowly add the formylating agent (e.g., chloroform and a strong base like sodium hydroxide) to the solution while maintaining a specific temperature. The strong base deprotonates the phenol, forming a phenoxide which is more susceptible to electrophilic attack.

-

Reflux : Heat the mixture to reflux for several hours to drive the reaction to completion.

-

Workup and Acidification : After cooling, the reaction mixture is acidified (e.g., with dilute HCl) to neutralize the excess base and protonate the carboxylate and phenoxide groups. This step is crucial for precipitating the product.

-

Isolation : The crude product is isolated by filtration.

-

Purification : Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to remove unreacted starting materials and byproducts, yielding the pure this compound.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research or development pipeline. A combination of spectroscopic techniques provides a comprehensive structural profile.

Spectroscopic Analysis Workflow

The logical flow of analysis ensures that each piece of data validates the others, leading to an unambiguous structure confirmation.

Caption: Logical workflow for the spectroscopic validation of the target compound.

-

Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 166.13 g/mol , confirming the molecular formula C₈H₆O₄.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the different functional groups: a broad O-H stretch from the carboxylic acid and phenol, a C=O stretch from the carboxylic acid, a distinct C=O stretch from the aldehyde, and C-H stretches from the aromatic ring.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will display distinct signals for the aldehyde proton, the aromatic protons, and the acidic protons of the hydroxyl and carboxyl groups. The splitting patterns of the aromatic protons are critical for confirming the 1,2,4-substitution pattern on the benzene ring.

-

¹³C NMR : The spectrum will show eight distinct carbon signals, including those for the carbonyl carbons of the aldehyde and carboxylic acid, the phenolic carbon, and the aromatic carbons.

-

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it a highly valuable intermediate in medicinal chemistry and materials science.[1]

-

Pharmaceutical Intermediate : It serves as a key building block for the synthesis of more complex bioactive molecules. Its functional groups allow for a wide range of chemical modifications.[1] Reports suggest its use in the synthesis of compounds with potential antibiotic and anti-inflammatory properties.[5]

-

Precursor for Heterocycles : The aldehyde and hydroxyl groups can readily participate in condensation reactions to form various heterocyclic systems, which are common scaffolds in many drug molecules.

-

Ligand Synthesis : The carboxylate and hydroxyl groups can act as coordination sites for metal ions, making it a candidate for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with potential catalytic or material applications.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent.

-

Hazard Identification : this compound is classified as an irritant. It can cause skin and serious eye irritation.[2] It may also be harmful if swallowed and may cause an allergic skin reaction.[2]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin, eyes, and clothing.[8][11]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Keep away from strong oxidizing agents.[8]

Conclusion

This compound (CAS No. 51572-88-4) is a pivotal chemical intermediate whose utility is derived from its unique combination of aldehyde, hydroxyl, and carboxylic acid functionalities. A thorough understanding of its properties, synthetic pathways, and analytical validation is essential for its effective application in research and development. This guide provides the foundational knowledge required by scientists to confidently incorporate this versatile molecule into their workflows, from bench-scale synthesis to the development of novel therapeutic agents and advanced materials.

References

- Title: this compound CAS NO.51572-88-4 Source: ZHEJIANG JIUZHOU CHEM CO.,LTD URL:[Link]

- Title: this compound | C8H6O4 | CID 656876 Source: PubChem URL:[Link]

- Title: NMR spectrum of the product 4-hydroxybenzoic acid.

- Title: Supplementary data for - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL:[Link]

Sources

- 1. CAS 51572-88-4: this compound [cymitquimica.com]

- 2. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 51572-88-4 | this compound - Synblock [synblock.com]

- 4. This compound, CasNo.51572-88-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 4-Formyl-2-hydroxybenzoic Acid: Nomenclature, Properties, and Applications

Executive Summary: 4-Formyl-2-hydroxybenzoic acid is a multifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Characterized by its salicylic acid core functionalized with a formyl group, this molecule serves as a versatile precursor and building block in advanced organic synthesis. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthetic considerations, and key applications, tailored for researchers, chemists, and professionals in drug development.

Chemical Identity and Nomenclature

Accurate identification is paramount in research and development. This compound is known by several names, reflecting its structural features derived from both salicylic acid and benzaldehyde.

1.1. IUPAC Name The systematically generated and preferred IUPAC name is This compound .[1]

1.2. Common Synonyms In literature and commercial listings, the compound is frequently referred to by a variety of synonyms. Understanding these is crucial for comprehensive literature searches and material sourcing. The most prevalent synonyms include:

-

4-Formylsalicylic acid : This name is widely used and highlights its identity as a derivative of salicylic acid.[1][2]

-

4-Carboxy-3-hydroxybenzaldehyde : This synonym re-prioritizes the functional groups, naming it as a benzaldehyde derivative.[1]

-

2-Hydroxy-4-formylbenzoic acid : An alternative enumeration of the substituents on the benzoic acid ring.[1][3]

-

Salicylaldehyde-4-carboxylic acid : This name describes the molecule as a derivative of salicylaldehyde.[3]

1.3. Chemical Identifiers For unambiguous identification across databases and regulatory frameworks, registry numbers and digital identifiers are essential.

| Identifier | Value | Source |

| CAS Number | 51572-88-4 | [1][4][5] |

| PubChem CID | 656876 | [1] |

| ChEBI ID | CHEBI:20367 | [1] |

| MDL Number | MFCD16999740 | [1][4] |

| EC Number | 818-623-9 | [1] |

1.4. Molecular Notations

-

SMILES: C1=CC(=C(C=C1C=O)O)C(=O)O[1]

-

InChI: InChI=1S/C8H6O4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H,(H,11,12)[1][3]

Physicochemical Properties

The compound's physical and chemical characteristics dictate its behavior in reactions, its solubility, and its handling requirements. It typically appears as a white to off-white crystalline solid.[3]

| Property | Value | Unit |

| Molecular Formula | C₈H₆O₄ | - |

| Molecular Weight | 166.13 | g/mol |

| Boiling Point | 356.4 (at 760 mmHg) | °C |

| Appearance | White powder | - |

Data sourced from multiple chemical suppliers and databases.[1][4][5]

The presence of the carboxylic acid and hydroxyl groups makes the molecule polar and capable of hydrogen bonding, rendering it soluble in polar organic solvents like alcohols and acetone, with slight solubility in water.[3]

Synthesis and Reactivity Insights

3.1. Conceptual Synthetic Pathway While various specific synthetic routes exist, a common conceptual approach involves the formylation of 2-hydroxybenzoic acid (salicylic acid). The hydroxyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. Introducing the formyl group at the para-position (position 4) is a common outcome. Reactions like the Duff reaction, which uses hexamine as the formyl source, can be employed, though they may produce a mixture of isomers requiring subsequent purification.[6]

// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [shape=plaintext, fontcolor="#5F6368"]; product [fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"];

// Nodes SalicylicAcid [label="2-Hydroxybenzoic Acid\n(Salicylic Acid)", class="reactant"]; Product [label="this compound", class="product"];

// Edges SalicylicAcid -> Product [label="Formylation Reaction\n(e.g., Duff Reaction)", class="reagent"]; }

Caption: Conceptual pathway for the synthesis of this compound.3.2. Chemical Reactivity The molecule's reactivity is governed by its three functional groups:

-

Carboxylic Acid (-COOH): Undergoes typical reactions such as esterification, amide formation, and reduction. Its acidity is a key characteristic.[3]

-

Aldehyde (-CHO): Can be oxidized to a carboxylic acid, reduced to an alcohol, or participate in condensation reactions (e.g., with amines to form Schiff bases).[3]

-

Phenolic Hydroxyl (-OH): An activating group that influences the aromatic ring's reactivity and can be alkylated or acylated.

This trifunctional nature makes it a highly valuable and versatile building block for creating more complex molecules.

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science.[3]

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of complex, biologically active molecules. While its direct therapeutic use is not common, its isomers, such as 5-formylsalicylic acid, are known intermediates for drugs like Eluxadoline, which treats irritable bowel syndrome.[7][8] The structural motif is of high interest in medicinal chemistry for developing new therapeutic agents.

-

Antibiotic and Anti-inflammatory Research: Some sources note that the compound has been investigated for potential antibiotic and anti-inflammatory properties, likely due to its structural relationship to salicylic acid.[3]

Analytical Characterization Workflow

Confirming the identity and purity of this compound is a critical step in any research or manufacturing process. A multi-technique approach is required for full validation.

5.1. Standard Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase column (e.g., C18) with a mobile phase consisting of an acidified water/acetonitrile gradient is typically effective for separating the compound from related impurities.[9][10] UV detection is suitable due to the aromatic structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling patterns of the protons and carbons, respectively.

-

Mass Spectrometry (MS): Provides the exact molecular weight, further confirming the compound's identity.[11]

// Node styles start_node [label="Sample Received", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; process_node [fillcolor="#F1F3F4", fontcolor="#202124"]; decision_node [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [class="start_node"]; B [label="HPLC Analysis\n(Purity Check)", class="process_node"]; C [label="Purity ≥ 98%?", class="decision_node"]; D [label="NMR Spectroscopy\n(Structural Elucidation)", class="process_node"]; E [label="Mass Spectrometry\n(Molecular Weight Confirmation)", class="process_node"]; F [label="Structure & Purity Confirmed", class="end_node"]; G [label="Purify Sample", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D [label="Yes"]; C -> G [label="No"]; G -> B; D -> E; E -> F; }

Caption: A self-validating workflow for the analytical confirmation of this compound.Safety and Handling

According to GHS classifications, this compound presents several hazards. It is considered harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and tightly sealed container away from incompatible materials.[4][5]

This compound is intended for research purposes only and is not for direct human or veterinary use.

References

- This compound CAS NO.51572-88-4. ZHEJIANG JIUZHOU CHEM CO.,LTD. [Link]

- This compound | C8H6O4 | CID 656876.

- Exploring 5-Formylsalicylic Acid: Properties, Applications, and Manufacturing. Ningbo Inno Pharmchem Co.,Ltd. [Link]

- 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. [Link]

- 4-Formylbenzoic acid | C8H6O3 | CID 12088.

- 51572-88-4 | this compound. 1PlusChem LLC. [Link]

- 4-Hydroxybenzoic acid. Wikipedia. [Link]

- The Role of 5-Formylsalicylic Acid in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

- 4-formylsalicylic acid (CHEBI:20367).

- 5-Formylsalicylic acid | C8H6O4 | CID 69226.

- Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Agilent Technologies. [Link]

- Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Agilent Technologies. [Link]

- Analysis of salicylic acid in serum by high-performance liquid chromatography.

Sources

- 1. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-formylsalicylic acid (CHEBI:20367) [ebi.ac.uk]

- 3. CAS 51572-88-4: this compound [cymitquimica.com]

- 4. CAS 51572-88-4 | this compound - Synblock [synblock.com]

- 5. This compound, CasNo.51572-88-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. lcms.cz [lcms.cz]

- 10. agilent.com [agilent.com]

- 11. 51572-88-4|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Safety and Handling Guide for 4-Formyl-2-hydroxybenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed safety, handling, and emergency response framework for 4-Formyl-2-hydroxybenzoic acid (CAS 51572-88-4). As a bifunctional organic compound, it serves as a valuable precursor in the synthesis of more complex molecules in pharmaceuticals and materials science.[1] Its utility, however, is paired with specific health hazards that necessitate rigorous safety protocols. This document moves beyond a standard Safety Data Sheet (SDS) to offer field-proven insights and explain the causality behind recommended safety procedures, ensuring a self-validating system of laboratory safety.

Chemical and Physical Identity

This compound, also known as 4-formylsalicylic acid, is a solid organic compound characterized by its three functional groups: a carboxylic acid, a hydroxyl group, and an aldehyde.[1][2] This structure dictates its physical properties and chemical reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51572-88-4 | [2][3] |

| Molecular Formula | C₈H₆O₄ | [1][2] |

| Molecular Weight | 166.13 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 213 - 217 °C (415 - 423 °F) | |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

| Synonyms | 4-Formylsalicylic acid, 2-Hydroxyterephthalaldehydic acid, 4-carboxy-3-hydroxybenzaldehyde | [1][2] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[2] Understanding these hazards is the foundation of safe laboratory practice. The primary risks are associated with irritation and sensitization upon direct contact.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Skin Sensitization | 1 | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Irritation | 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

Source: PubChem CID 656876[2]

Expert Interpretation of Hazards:

-

H302 (Harmful if swallowed): This classification indicates that accidental ingestion of relatively small quantities can cause significant toxic effects. The primary risk in a laboratory setting is through contamination of hands, food, or drink.

-

H315 (Causes skin irritation): The compound can cause localized inflammation, redness, and discomfort upon contact with the skin. This is a direct chemical irritation effect.

-

H317 (May cause an allergic skin reaction): This is a critical hazard for researchers. Unlike simple irritation, sensitization is an immune system response. Initial exposures may have little effect, but subsequent contact, even with minute quantities, can trigger a severe allergic reaction (contact dermatitis). This underscores the importance of preventing all skin contact from the outset.

-

H319 (Causes serious eye irritation): As a crystalline solid, the dust is a mechanical and chemical irritant to the eyes. Direct contact can lead to significant pain, redness, and potential damage to the cornea.

Caption: Hierarchical breakdown of GHS hazards for this compound.

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves a multi-layered system of controls designed to minimize exposure. This workflow is a self-validating system where each step reinforces the safety of the next.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can reach the user.

-

Ventilation: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a powder containment hood.[4] This is crucial to prevent inhalation of airborne particles.

-

Process Enclosures: For larger-scale operations, using process enclosures or glove boxes isolates the chemical, providing the highest level of containment.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected to address the specific hazards of the compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[5]

-

Lab Coat: A buttoned lab coat is required to protect skin and clothing from contamination.

-

-

Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[6]

Standard Operating Procedure: Weighing and Handling

This protocol outlines the critical steps for safely handling the solid compound.

-

Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the chemical fume hood is operational.

-

Staging: Place all necessary equipment (spatula, weigh boat, container) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.

-

Transfer: Carefully open the stock container inside the fume hood. Use a spatula to gently transfer the required amount of solid to the weigh boat. Avoid any actions that could create airborne dust.

-

Closure: Securely close the stock container immediately after use.

-

Cleanup: Decontaminate the spatula and any affected surfaces within the fume hood. Dispose of the weigh boat and any contaminated wipes in a designated solid waste container.

-

Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after handling is complete.[7]

Sources

- 1. CAS 51572-88-4: this compound [cymitquimica.com]

- 2. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 51572-88-4 | this compound - Synblock [synblock.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Physical and chemical properties of 4-Formyl-2-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2-hydroxybenzoic acid, also known as 4-formylsalicylic acid, is a multifunctional organic compound of significant interest in various scientific fields, including medicinal chemistry and materials science.[1] Structurally, it is a derivative of salicylic acid, featuring a formyl group (an aldehyde) at the 4-position of the benzene ring.[2] This unique arrangement of a carboxylic acid, a hydroxyl group, and an aldehyde group on a single aromatic scaffold imparts a diverse range of chemical reactivity and potential for molecular interactions.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications, particularly within the realm of drug discovery and development.

Physicochemical Properties

The distinct functional groups of this compound govern its physical and chemical characteristics. The presence of the carboxylic acid and hydroxyl groups allows for hydrogen bonding, influencing its solubility and melting point.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₆O₄ | |

| Molecular Weight | 166.13 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | Not available | |

| Boiling Point | 356.4°C at 760 mmHg | [3] |

| Solubility | Soluble in polar solvents such as water and alcohols.[1] | |

| pKa | Not available | |

| LogP | 1.4 | [2] |

| CAS Number | 51572-88-4 |

Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three functional groups: a carboxylic acid, a hydroxyl group, and an aldehyde.

Carboxylic Acid Group: This group imparts acidity to the molecule and can undergo typical reactions of carboxylic acids, such as esterification.[1]

Hydroxyl Group: The phenolic hydroxyl group influences the acidity of the carboxylic acid and can also participate in reactions like etherification.

Aldehyde Group: The formyl group is reactive towards nucleophiles and can undergo condensation reactions, making it a valuable handle for synthetic modifications.[1]

The molecule's reactivity makes it a versatile precursor for the synthesis of more complex organic molecules with potential applications in pharmaceuticals and agrochemicals.[1]

Synthesis of this compound

This compound can be synthesized from salicylic acid.[4] A general conceptual workflow for the synthesis of hydroxybenzoic acids from benzene is outlined below. The specific conditions for the formylation of salicylic acid would require further investigation and optimization.

Caption: Conceptual synthesis pathway from benzene.

Potential Applications in Drug Development

This compound and its derivatives have shown promise in the field of drug development. It has been investigated for its potential as an antibiotic and has demonstrated anti-inflammatory properties.[4] The addition of the formyl group, in particular, has been noted to increase its antimicrobial activity.[1][4] Its structural similarity to salicylic acid, the precursor to aspirin, suggests potential for development into novel therapeutic agents.

Experimental Protocols

General Handling and Storage:

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[5] It should be stored in a dry, sealed container.[3]

Safety and Hazards:

This compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[2][6]

Step-by-Step Protocol for a Generic Esterification Reaction:

-

Dissolution: Dissolve a known quantity of this compound in an appropriate alcohol (e.g., methanol or ethanol), which will act as both the solvent and the reactant.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the ester product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Caption: Workflow for a generic esterification reaction.

Conclusion

This compound is a versatile chemical compound with a rich array of physical and chemical properties. Its multifunctional nature makes it a valuable building block in organic synthesis and a compound of interest for applications in drug discovery and materials science. Further research into its biological activities and the development of novel derivatives holds significant promise for the scientific community.

References

[2] PubChem. (n.d.). This compound | C8H6O4 | CID 656876. Retrieved from [Link]

[7] PubChem. (n.d.). 4-Formylbenzoic acid | C8H6O3 | CID 12088. Retrieved from [Link]

[6] Chemical Safety. (n.d.). Chemical Label: this compound. Retrieved from [Link]

[8] Solubility of Things. (n.d.). 4-Formylbenzoic acid. Retrieved from [Link]

[9] SpectraBase. (n.d.). 4-Formylbenzoic acid. Retrieved from [Link]

[10] Google Patents. (n.d.). KR20000049122A - Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives. Retrieved from

[11] ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

[12] The Royal Society of Chemistry. (n.d.). Supplementary data for. Retrieved from [Link]

[13] Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

[14] ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in.... Retrieved from [Link]

[15] YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

[16] ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link]

[17] Chemsrc. (2025, August 26). 4-Hydroxy(2H4)benzoic acid | CAS#:152404-47-2. Retrieved from [Link]

Sources

- 1. CAS 51572-88-4: this compound [cymitquimica.com]

- 2. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 51572-88-4 | this compound - Synblock [synblock.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chemical-label.com [chemical-label.com]

- 7. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. spectrabase.com [spectrabase.com]

- 10. KR20000049122A - Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. 4-Hydroxy(2H4)benzoic acid | CAS#:152404-47-2 | Chemsrc [chemsrc.com]

The Multifaceted Biological Activities of 4-Formyl-2-hydroxybenzoic Acid: An In-depth Technical Guide for Researchers

Introduction

4-Formyl-2-hydroxybenzoic acid, also known as 4-formylsalicylic acid, is a phenolic compound that has garnered increasing interest within the scientific community. As a derivative of salicylic acid, it possesses a unique chemical structure characterized by the presence of a formyl group, a hydroxyl group, and a carboxylic acid moiety on a benzene ring.[1] This structural arrangement bestows upon the molecule a diverse range of biological activities, making it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial, antioxidant, and anti-inflammatory properties. Detailed experimental protocols, insights into potential mechanisms of action, and quantitative data from related compounds are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this intriguing molecule.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 4-Formylsalicylic acid, 4-Carboxy-3-hydroxybenzaldehyde | |

| CAS Number | 51572-88-4 | |

| Molecular Formula | C₈H₆O₄ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

Antimicrobial Activity

This compound has been reported to possess antibiotic properties. The presence of the formyl group is suggested to contribute to its antimicrobial efficacy. While specific data on the antimicrobial spectrum of this compound is limited, studies on its derivatives and related structures provide valuable insights into its potential as an antimicrobial agent.

Insights from Structurally Related Compounds

Hydrazone derivatives of 4-formylbenzoic acid have demonstrated significant activity against a range of bacteria, including drug-resistant strains. For instance, certain pyrazole-derived hydrazones of 4-formylbenzoic acid have shown potent growth inhibitory effects against Staphylococcus aureus (including MRSA) and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL and 6.25 µg/mL, respectively.[2] Other studies on similar derivatives have reported MIC values against S. aureus, MRSA, and Bacillus subtilis in the range of 1.56 to 6.25 µg/mL, and against A. baumannii as low as 0.78 µg/mL.[3] These findings suggest that the 4-formyl-benzoic acid scaffold is a promising starting point for the development of new antibacterial agents.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a compound against bacterial and fungal strains.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight and dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Test Compound: Prepare a stock solution of the test compound and perform two-fold serial dilutions in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (microbe in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microbe (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for quantifying antimicrobial activity, allowing for reproducible and comparable results. The use of specific growth media ensures optimal growth of the test organisms, while the inclusion of controls validates the experimental setup.

Diagram: Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. As a salicylic acid derivative, this compound is expected to exhibit antioxidant activity.

Mechanism of Antioxidant Action

The antioxidant mechanism of phenolic compounds like this compound involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficacy.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Materials:

-

Test compound (this compound)

-

DPPH solution (in methanol or ethanol)

-

Methanol or ethanol

-

Spectrophotometer

Procedure:

-

Preparation of Test Solutions: Prepare different concentrations of the test compound in a suitable solvent.

-

Reaction Mixture: Mix a solution of the test compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the compound concentration.[4]

Causality Behind Experimental Choices: The DPPH radical is stable and commercially available, making this assay convenient and reproducible. The color change of the DPPH solution upon reduction by an antioxidant provides a simple and measurable endpoint.

Diagram: DPPH Radical Scavenging Mechanism

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, with demonstrated potential in the realms of antimicrobial, antioxidant, and anti-inflammatory activities. While this guide provides a foundational understanding and standardized protocols for the evaluation of these properties, it is evident that further research is imperative. Specifically, future studies should focus on:

-

Quantitative evaluation of the biological activities of this compound itself , to generate specific MIC and IC50 values.

-

Elucidation of the precise mechanisms of action , including its effects on specific microbial targets, its interaction with key signaling proteins in inflammatory pathways, and its detailed antioxidant chemistry.

-

In vivo studies to validate the in vitro findings and assess the pharmacokinetic and toxicological profile of the compound.

By addressing these knowledge gaps, the scientific community can fully unlock the therapeutic potential of this compound and its derivatives.

References

- Alam, M. A., et al. (2018). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. Bioorganic & Medicinal Chemistry Letters, 28(15), 2462-2467.

- ResearchGate. (n.d.). Evaluation of the minimum inhibitory concentration (MIC), minimum....

- Ncbi.nlm.nih.gov. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants.

- Ncbi.nlm.nih.gov. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii.

- ResearchGate. (n.d.). Left COX-2 enzyme inhibition results of 4 h. Right COX-2 inhibition....

- PubChem. (n.d.). This compound.

- Ncbi.nlm.nih.gov. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.

- ResearchGate. (n.d.). (PDF) The Minimum Inhibitory Concentration of Different Candidal Disinfecting Agents.

- Wikipedia. (n.d.). IC50.

- MDPI. (n.d.). DPPH Radical Scavenging Assay.

- ResearchGate. (n.d.). Minimal Inhibitory Concentration (MIC) and Minimal Fungicidal....

- ResearchGate. (n.d.). MIC of the organic acids and optimal inhibitory concentration of the....

- Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov.

- MDPI. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones.

- ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) values against E. coli of the....

- G-Biosciences. (n.d.). DPPH Antioxidant Assay.

- PubMed. (2015). Minimum inhibitory concentrations of selected antimicrobials against Escherichia coli and Trueperella pyogenes of bovine uterine origin.

- PubMed. (2012). A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages.

- MDPI. (2023). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba.

- PubMed. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.

- LOUIS. (n.d.). Antioxidant Assay: The DPPH Method.

- ResearchGate. (n.d.). Inhibition of nitric oxide production by test agents in RAW 264.7....

- MDPI. (2024). Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis.

- PubMed. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull.

- ResearchGate. (2016). How to calculate IC50 value of DPPH radical scavenging assay?.

- Ncbi.nlm.nih.gov. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance.

- Oreate AI Blog. (n.d.). Understanding IC50: A Comprehensive Guide to Calculation.

- Ncbi.nlm.nih.gov. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives.

- Ncbi.nlm.nih.gov. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.

- MDPI. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops.

- Pharmacy Education. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation.

- YouTube. (2021). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel.

- ChemRxiv. (n.d.). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value.

- Ncbi.nlm.nih.gov. (n.d.). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years.

- MDPI. (n.d.). Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023.

- Omicsonline.org. (n.d.). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice.

- MDPI. (n.d.). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp..

- PubMed. (n.d.). In vitro analysis of the minimal inhibitory concentration values of different generations of anti-methicillin-resistant Staphylococcus aureus antibiotics.

- ResearchGate. (n.d.). Minimal inhibitory concentration (MIC) values of Staphylococcus aureus strains isolated from atopic dermatitis (AD) patients and control group.

- ResearchGate. (2023). How to calculate IC50.

- MDPI. (n.d.). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications.

- ResearchGate. (n.d.). The minimum inhibitory concentrations (MICs) of antibiotics against Staphylococcus aureus strains..

- Ncbi.nlm.nih.gov. (n.d.). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.

- PubMed. (n.d.). Comparison of minimal inhibitory and mutant prevention drug concentrations of 4 fluoroquinolones against clinical isolates of methicillin-susceptible and -resistant Staphylococcus aureus.

- ResearchGate. (2014). How does one compute IC50 value?.

Sources

- 1. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IC50 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and History of 4-Formyl-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2-hydroxybenzoic acid, also known as 4-formylsalicylic acid, is an organic compound with the chemical formula C₈H₆O₄.[1] It is a derivative of salicylic acid, featuring a formyl group (-CHO) at the 4-position of the benzene ring.[1][2] This substitution pattern imparts unique chemical properties, making it a valuable intermediate in the synthesis of a variety of more complex molecules. While not a household name, this compound and its isomers are foundational building blocks in medicinal chemistry and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this important, yet often overlooked, chemical entity.

The Historical Context: The Dawn of Phenolic Aldehyde Synthesis

The story of this compound is intrinsically linked to the pioneering work in the formylation of phenols that took place in the late 19th and early 20th centuries. During this era, organic chemists were diligently exploring new methods to introduce functional groups onto aromatic rings, thereby unlocking a vast new landscape of synthetic possibilities. The ability to add an aldehyde group to a phenol was a particularly significant advancement, as these new hydroxybenzaldehydes could serve as versatile precursors for a wide range of other compounds.

Two landmark reactions from this period are central to the history of this compound: the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann Reaction: A Gateway to Hydroxybenzaldehydes

Discovered in 1876 by Karl Reimer and Ferdinand Tiemann, the Reimer-Tiemann reaction was a groundbreaking method for the ortho-formylation of phenols.[3][4] The reaction typically involves treating a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[3][4] The key reactive species is dichlorocarbene (:CCl₂), which is generated in situ and acts as the electrophile that attacks the electron-rich phenoxide ring.[5]

While the Reimer-Tiemann reaction is predominantly ortho-directing, it often produces a mixture of ortho and para isomers.[4] In the case of salicylic acid, the starting material for this compound, the directing effects of both the hydroxyl and carboxyl groups come into play, leading to the formation of a mixture of formylated products. The primary products are 3-formylsalicylic acid and 5-formylsalicylic acid.[6]

It is highly probable that this compound was first unknowingly synthesized as a component of the isomeric mixture produced during early investigations of the Reimer-Tiemann reaction on salicylic acid. However, the isolation and characterization of the specific 4-formyl isomer from this complex mixture would have posed a significant challenge for chemists of that era.

The Duff Reaction: An Alternative Path to Formylation

In the 1930s, James Cooper Duff developed another important method for the formylation of phenols, which now bears his name.[7] The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, such as glacial acetic acid or trifluoroacetic acid.[6][7] Similar to the Reimer-Tiemann reaction, the Duff reaction proceeds via an electrophilic aromatic substitution mechanism.[6]

When applied to salicylic acid, the Duff reaction also yields a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid.[6] The separation of these isomers can be challenging, though it can be achieved through techniques like fractional recrystallization, which takes advantage of the different solubilities of the isomers.[8]

The Elusive Discovery of this compound

While the foundational chemistry for the synthesis of this compound was established in the late 19th and early 20th centuries, a definitive record of its initial discovery and isolation remains elusive in the historical chemical literature. It is likely that the compound was first prepared as a component of a mixture of isomers during the exploration of the Reimer-Tiemann or Duff reactions on salicylic acid.

The focus of early research was often on the development and optimization of the synthetic methods themselves, rather than the exhaustive characterization of every product in a complex mixture. The separation and purification of individual isomers from such mixtures were often arduous tasks with the analytical techniques available at the time.

It is therefore probable that the definitive identification and characterization of this compound as a distinct chemical entity occurred later, as analytical methods such as spectroscopy and chromatography became more sophisticated, allowing for the routine separation and analysis of isomeric mixtures.

Modern Synthetic Methodologies

Today, this compound is typically synthesized from salicylic acid using modifications of the classic formylation reactions. The choice between the Reimer-Tiemann and Duff reactions often depends on factors such as the desired regioselectivity, the scale of the reaction, and the availability of reagents.

Experimental Protocol: Synthesis via the Duff Reaction

The Duff reaction is a common method for the laboratory-scale synthesis of this compound. The following is a representative protocol:

Materials:

-

Salicylic acid

-

Hexamethylenetetramine (HMTA)

-

Glacial acetic acid

-

Hydrochloric acid

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylic acid and an excess of hexamethylenetetramine.[8]

-

Add glacial acetic acid to the flask to serve as the solvent and catalyst.[8]

-

Heat the reaction mixture to reflux and maintain this temperature for approximately 8 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

-

After the reflux period, cool the reaction mixture to room temperature.[6]

-

Slowly add a solution of hydrochloric acid to hydrolyze the intermediate imine and precipitate the product.[6]

-

The resulting precipitate, a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid, is collected by filtration.[6]

-

The isomers can then be separated by fractional recrystallization from hot water, exploiting the lower solubility of the 5-formyl isomer.[8]

Workflow Diagram (DOT Language):

Caption: A typical experimental workflow for the synthesis of this compound via the Duff reaction.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₆O₄[1] |

| Molar Mass | 166.13 g/mol [1] |

| CAS Number | 51572-88-4 |

| Appearance | White to off-white crystalline solid |

| Solubility | Slightly soluble in water, soluble in polar organic solvents |

The presence of the 3-formyl isomer as a byproduct can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), which will show distinct signals for the two isomers.[8]

Applications and Future Directions

This compound serves as a versatile intermediate in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and an aldehyde—allows for a wide range of chemical transformations. This makes it a valuable starting material for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. For instance, it has been used as an antibiotic and has shown anti-inflammatory properties.

As drug discovery and development continue to advance, the demand for novel molecular scaffolds and building blocks remains high. The unique substitution pattern of this compound makes it an attractive starting point for the design and synthesis of new chemical entities with tailored biological activities.

Conclusion

The discovery and history of this compound are deeply rooted in the foundational advancements of organic chemistry in the late 19th and early 20th centuries. While a singular moment of discovery is not clearly documented, its synthesis was made possible by the pioneering work of chemists like Reimer, Tiemann, and Duff. Today, this versatile molecule continues to be a valuable tool for researchers and scientists, serving as a testament to the enduring legacy of classical organic synthesis and its ongoing importance in modern drug development and materials science.

References

- The Duff Reaction for Salicylic Acid Formylation: A Technical Guide. Benchchem. Accessed January 10, 2026.

- Process for the preparation of hydroxybenzaldehydes.

- Process for preparing 2-hydroxybenzoic aldehydes.

- Process for preparation of hydroxybenzaldehydes.

- ortho-Formylation of oxygenated phenols.

- Process for preparation of hydroxybenzaldehydes.

- preventing byproduct formation in 5-Formylsalicylic acid synthesis. Benchchem. Accessed January 10, 2026.

- Process for the preparation of hydroxybenzaldehydes.

- This compound | 51572-88-4 | FF176915. Biosynth. Accessed January 10, 2026.

- Reimer–Tiemann reaction. Wikipedia. Accessed January 10, 2026.

- Reimer-Tiemann Reaction: Mechanism & Examples. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy. Accessed January 10, 2026.

- Reimann Tiemann reaction | formylation of phenol. YouTube. Accessed January 10, 2026.

- Reimer-Tiemann Reaction. Online Organic Chemistry Tutor. Accessed January 10, 2026.

- Bakelite. Wikipedia. Accessed January 10, 2026.

- Can salicylic acid be prepared using the Reimer-Tiemann reaction by reacting phenol with?. Quora. Accessed January 10, 2026.

- Formylation. Wikipedia. Accessed January 10, 2026.

- A Simple and One Step Commercially Cost Effective Process for Eluxadoline Intermedi

- The Natural Origins and Industrial Synthesis of Salicylic Acid: A Chemical Journey. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 10, 2026.

- Reimer Tiemann Reaction /organic name reaction mechanism / Reimer Tiemann reaction mechanism IIT JEE. YouTube. Accessed January 10, 2026.

- Duff reaction. Wikipedia. Accessed January 10, 2026.

- ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. 2012, 89, 220-229.

- Methods for the synthesis of salicylic acid. A review.

- A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation.

- This compound | C8H6O4 | CID 656876. PubChem. Accessed January 10, 2026.

- General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxyl

- Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters. Accessed January 10, 2026.

- A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. BioResources. 2012, 7(3), 4377-4399.

- A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde.

- 4-Hydroxybenzoic acid: Synthesis method and Biological activity. ChemicalBook. Accessed January 10, 2026.

- 4-Hydroxybenzoic acid. American Chemical Society. Accessed January 10, 2026.

- 4-formylsalicylic acid (CHEBI:20367). EMBL-EBI. Accessed January 10, 2026.

- Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives.

- Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A. 2022, 126(37), 6435–6446.

- Phenols: a review of their history and development as antimicrobial agents. PubMed. Accessed January 10, 2026.

- Targeted delivery of salicylic acid from acne treatment products into and through skin: role of solution and ingredient properties and relationships to irritation. PubMed. Accessed January 10, 2026.

- 5-Formylsalicylic acid | C8H6O4 | CID 69226. PubChem. Accessed January 10, 2026.

- 4-Fluorosalicylic acid | C7H5FO3 | CID 67661. PubChem. Accessed January 10, 2026.

Sources

- 1. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-formylsalicylic acid (CHEBI:20367) [ebi.ac.uk]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy [chemca.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Unlocking the Potential of a Versatile Scaffold